molecular formula C12H15NO2 B1598983 5-tert-Butyl-2-methoxyphenyl isocyanate CAS No. 284462-77-7

5-tert-Butyl-2-methoxyphenyl isocyanate

Cat. No.: B1598983
CAS No.: 284462-77-7
M. Wt: 205.25 g/mol
InChI Key: WBSNUSBTYTUZJW-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-methoxyphenyl isocyanate is an organic compound with the molecular formula C12H15NO2. It is characterized by the presence of an isocyanate group (-NCO) attached to a phenyl ring substituted with a tert-butyl group and a methoxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-2-methoxyphenyl isocyanate typically involves the reaction of 5-tert-butyl-2-methoxyaniline with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction can be represented as follows:

5-tert-Butyl-2-methoxyaniline+Phosgene5-tert-Butyl-2-methoxyphenyl isocyanate+HCl\text{5-tert-Butyl-2-methoxyaniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 5-tert-Butyl-2-methoxyaniline+Phosgene→5-tert-Butyl-2-methoxyphenyl isocyanate+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of safer and more efficient phosgene substitutes, such as diphosgene or triphosgene. These substitutes help in minimizing the hazards associated with phosgene handling. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-2-methoxyphenyl isocyanate undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.

    Cycloaddition Reactions: It can participate in [2+2] cycloaddition reactions with alkenes and alkynes to form four-membered ring structures.

    Substitution Reactions: The methoxy and tert-butyl groups can undergo substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Addition: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Cycloaddition Reactions: These reactions often require the presence of a catalyst and are conducted under controlled temperature and pressure conditions.

    Substitution Reactions: Reagents such as halogens or other electrophiles can be used to substitute the methoxy or tert-butyl groups.

Major Products Formed

    Ureas and Carbamates: Formed through nucleophilic addition of amines and alcohols, respectively.

    Cycloadducts: Four-membered ring structures formed through cycloaddition reactions.

    Substituted Derivatives: Products formed through substitution reactions of the methoxy or tert-butyl groups.

Scientific Research Applications

5-tert-Butyl-2-methoxyphenyl isocyanate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through the formation of stable urea linkages.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity with nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenyl isocyanate: Lacks the tert-butyl group, resulting in different reactivity and applications.

    tert-Butyl isocyanate: Lacks the methoxy group, leading to variations in chemical behavior and uses.

    Phenyl isocyanate: Lacks both the tert-butyl and methoxy groups, making it less sterically hindered and more reactive.

Uniqueness

5-tert-Butyl-2-methoxyphenyl isocyanate is unique due to the presence of both the tert-butyl and methoxy groups, which influence its reactivity and steric properties. These substituents make it a valuable compound in the synthesis of complex organic molecules and in applications requiring specific reactivity patterns.

Properties

IUPAC Name

4-tert-butyl-2-isocyanato-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-12(2,3)9-5-6-11(15-4)10(7-9)13-8-14/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSNUSBTYTUZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405569
Record name 5-tert-Butyl-2-methoxyphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284462-77-7
Record name 5-tert-Butyl-2-methoxyphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-tert-Butyl-2-methoxyphenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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